![molecular formula C14H18ClN3O4S2 B2804139 3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride CAS No. 857003-86-2](/img/structure/B2804139.png)

3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

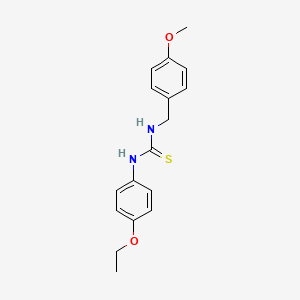

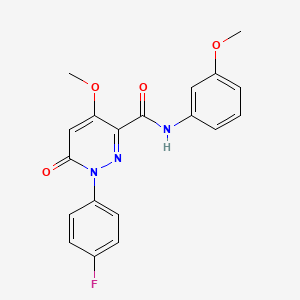

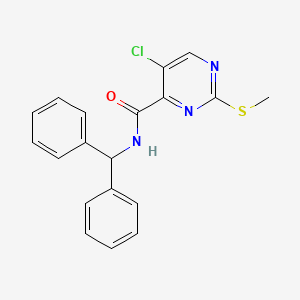

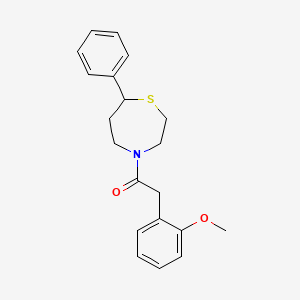

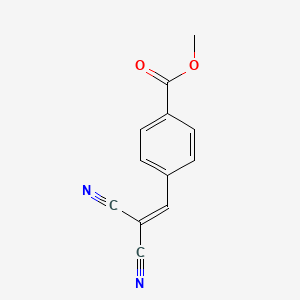

“3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 857003-86-2 . It has a molecular weight of 391.9 and its IUPAC name is 3-({[3-(aminosulfonyl)benzyl]amino}methyl)benzenesulfonamide hydrochloride . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” often involves S-N coupling . There are several methods available for the synthesis of sulfonamides, including the reaction of sulfonyl chlorides with amines . Other methods involve the use of sulfonic acids or its sodium salts under microwave irradiation .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17N3O4S2.ClH/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21;/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21);1H .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 216-218 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research in synthetic chemistry has led to the development of novel compounds and materials with potential applications in various fields. For instance, the synthesis and crystal structure of new Schiff bases have been explored for their unique properties. These compounds exhibit potential for further chemical modifications and applications in material sciences due to their structural features, such as intramolecular hydrogen bonds and π–π stacking interactions, which contribute to their stability and reactivity (Subashini et al., 2009).

Antimicrobial Activity

Sulfonamides and their derivatives have been studied for their antimicrobial properties. The synthesis of heterocycles based on sulfonamide structures has shown promising antimicrobial activity, highlighting their potential use in developing new antimicrobial agents. These compounds can inhibit the growth of various bacteria, offering a pathway for the development of new antibiotics to combat resistant strains (El‐Emary et al., 2002).

Metal Complexes for Biomedical Applications

The synthesis and characterization of sulfonamide metal complexes have opened new avenues in pharmaceutical and medical chemistry. These complexes exhibit significant biological activities, including antibacterial and antifungal properties, and have been investigated for their potential as antimicrobial agents. Their broad spectrum of activity makes them valuable in the search for new therapeutic agents (Pervaiz et al., 2020).

Catalytic and Pharmaceutical Chemistry

Sulfonamides are also pivotal in catalytic and pharmaceutical chemistry. Their ability to form stable complexes with metals has been utilized in catalysis, such as olefin polymerization. Moreover, the structural diversity and reactivity of sulfonamide derivatives allow for the synthesis of compounds with targeted pharmaceutical applications, including antitubercular and anticancer activities. This versatility underscores the importance of sulfonamides in drug development and chemical synthesis (Dighe et al., 2012).

Environmental Biodegradation

Interestingly, the environmental biodegradation of sulfonamide antibiotics has been a focus of research, exploring microbial strategies to eliminate these compounds from the environment. This research is crucial for addressing the persistence of antibiotics in the environment and their potential to promote antibiotic resistance. Understanding the mechanisms of microbial degradation can inform strategies to mitigate environmental contamination (Ricken et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes likedihydrofolate synthase .

Mode of Action

Similar sulfonamide compounds are known to inhibit and replace paba in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The compound likely affects the folate synthesis pathway in bacteria, given its potential interaction with dihydropteroate synthetase . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for DNA synthesis and cell division .

Pharmacokinetics

The compound’s molecular weight (39189) and physical form (powder) suggest that it could be administered orally

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth and cell division, due to the disruption of folate synthesis and, consequently, DNA synthesis .

Propiedades

IUPAC Name |

3-[[(3-sulfamoylphenyl)methylamino]methyl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2.ClH/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21;/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCFQSSVATYMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CNCC2=CC(=CC=C2)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)

amine](/img/structure/B2804062.png)

![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)

![3-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2804069.png)

![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2804077.png)